2,2'-Dithiodibenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

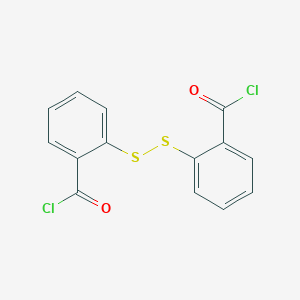

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFZYLCRXIWFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173270 | |

| Record name | 2,2'-Dithiodibenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19602-82-5 | |

| Record name | 2,2′-Dithiodibenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19602-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiodibenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019602825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodibenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodibenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Dithiodibenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTG6BZ2BVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dithiodibenzoyl Chloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-dithiodibenzoyl chloride, a reactive chemical intermediate of significant interest in organic synthesis and materials science. This document details its molecular structure, chemical formula, and physical properties, and provides an experimental protocol for its synthesis.

Molecular Structure and Formula

This compound is an organosulfur compound characterized by two benzoyl chloride moieties linked by a disulfide bond at the ortho positions.

Chemical Formula: C14H8Cl2O2S2[1][2]

IUPAC Name: 2-[(2-chlorocarbonylphenyl)disulfanyl]benzoyl chloride[3]

CAS Number: 19602-82-5[1]

Molecular Structure:

The molecule possesses a disulfide linkage which can be cleaved under reducing conditions, a property leveraged in various chemical applications. The two acyl chloride functional groups are highly reactive and susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a variety of derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 343.25 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 155-156 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water. | [1] |

| Infrared (IR) Spectrum | A publicly available IR spectrum (KBr pellet) shows characteristic absorptions for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds of the acyl chloride groups, as well as aromatic C-H and C=C stretching vibrations. | |

| ¹H NMR Spectrum | While specific, verified spectral data is not readily available in the public domain, the proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-8.0 ppm) corresponding to the eight protons on the two benzene rings. | |

| ¹³C NMR Spectrum | The carbon NMR spectrum is anticipated to display signals for the carbonyl carbons in the range of 165-185 ppm, with the aromatic carbons appearing between 125-150 ppm. Due to the molecule's symmetry, fewer than 14 unique carbon signals may be observed. | |

| Mass Spectrum | Detailed mass spectrometry data is not widely published. Fragmentation would likely involve cleavage of the C-Cl, C-S, and S-S bonds. |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from anthranilic acid. The first step involves the synthesis of the precursor, 2,2'-dithiodibenzoic acid.

Experimental Protocol: Synthesis of 2,2'-dithiodibenzoic acid

This procedure is based on a patented industrial method which reports high yields and purity.[4]

Materials:

-

Anthranilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Liquid sulfur dioxide

-

Catalyst (e.g., copper(II) chloride)

-

Co-catalyst

Procedure:

-

In a reaction vessel, dissolve anthranilic acid in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-10 °C.

-

Slowly add an aqueous solution of sodium nitrite to perform a diazotization reaction, yielding a diazonium salt solution.

-

In a separate reactor, prepare a mixture of water, a catalyst, and a co-catalyst, and cool it to -20 to -10 °C.

-

Add the previously prepared diazonium salt solution and liquid sulfur dioxide to the catalyst mixture.

-

Maintain the reaction at -20 to -10 °C for 0.5 to 3 hours.

-

Gradually warm the reaction mixture to 80-100 °C and hold for 0.5 to 2 hours.

-

Cool the mixture and filter the precipitate to obtain crude 2,2'-dithiodibenzoic acid.

-

The crude product can be purified by recrystallization.

Experimental Protocol: Conversion to this compound

The conversion of the dicarboxylic acid to the diacyl chloride is achieved using a chlorinating agent, typically thionyl chloride.

Materials:

-

2,2'-dithiodibenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

Suspend 2,2'-dithiodibenzoic acid in an excess of thionyl chloride. The reaction can also be carried out in an inert anhydrous solvent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathway from anthranilic acid to the final product.

Caption: Synthetic pathway for this compound.

Applications and Safety Considerations

This compound is a versatile reagent in organic synthesis. Its primary applications include its use as a monomer for the synthesis of polyamides and other polymers containing disulfide bonds. These disulfide linkages can impart unique properties to the materials, such as self-healing capabilities or redox responsiveness. The acyl chloride groups allow for facile reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

Safety: this compound is a reactive and corrosive compound. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

References

- 1. compoundchem.com [compoundchem.com]

- 2. This compound | C14H8Cl2O2S2 | CID 88164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of 2,2'-Dithiodibenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,2'-Dithiodibenzoyl chloride. This reactive intermediate is a valuable building block in organic synthesis, particularly for the preparation of macrocycles and other complex molecules. Notably, derivatives of this compound have shown potential as inhibitors of HIV-1 integrase, highlighting its relevance in drug discovery and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 19602-82-5[1] |

| Molecular Formula | C₁₄H₈Cl₂O₂S₂[1] |

| Molecular Weight | 343.24 g/mol [1] |

| Appearance | White to light yellow solid[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water.[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 2,2'-dithiodibenzoic acid. While thionyl chloride is a common reagent for this type of transformation, the use of oxalyl chloride can also be effective. The reaction proceeds by converting the carboxylic acid functional groups into acyl chlorides.

A plausible synthetic route involves the reaction of 2,2'-dithiodibenzoic acid with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction.

It is important to note that the synthesis starting from thiosalicylic acid and thionyl chloride can lead to a mixture of products, including 2-mercaptobenzoyl chloride and benzo[c][2][3]dithiol-3-one, making the purification of the desired this compound challenging.[4][5]

Experimental Protocol: Synthesis from 2,2'-dithiodibenzoic acid

This protocol is a general procedure adapted from standard methods for the conversion of carboxylic acids to acid chlorides.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2,2'-dithiodibenzoic acid in anhydrous dichloromethane.

-

Reagent Addition: Add an excess (typically 2-3 molar equivalents) of oxalyl chloride or thionyl chloride to the suspension.

-

Initiation: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete when gas evolution ceases.

-

Work-up: Remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is obtained as a solid.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting material and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Given that this compound is soluble in chlorinated solvents and insoluble in water, a non-polar organic solvent would be a suitable choice for recrystallization.

Experimental Protocol: Purification by Recrystallization

This is a general protocol for recrystallization and may need to be optimized for this specific compound.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or a mixture of solvents).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

References

- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Solubility of 2,2'-Dithiodibenzoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dithiodibenzoyl chloride, a key reagent in various synthetic applications, including polymer chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing robust qualitative data, comparative solubility analysis with structurally similar compounds, and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.

Introduction

This compound (CAS RN: 19602-82-5), also known as bis(2-chlorocarbonylphenyl) disulfide, is a reactive organic compound featuring two benzoyl chloride moieties linked by a disulfide bond.[1][2] Its utility in organic synthesis is significantly influenced by its solubility in various organic solvents, which is a critical factor for reaction kinetics, purification processes like recrystallization, and formulation. This guide aims to provide a foundational understanding of its solubility characteristics to aid in the optimization of experimental and manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂O₂S₂ |

| Molecular Weight | 343.25 g/mol [2] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 155-156 °C[2] |

Solubility Profile

Direct quantitative solubility data for this compound is scarce in published literature. However, qualitative data and the solubility of analogous compounds provide valuable insights into its behavior in various organic solvents.

Qualitative Solubility of this compound

This compound is generally described as being soluble in certain organic solvents and insoluble in water.[1]

The acyl chloride functional groups make the compound highly reactive towards protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.

Comparative Solubility of Analogous Compounds

To further inform solvent selection, the solubility profiles of two structurally related compounds, Benzoyl chloride and 2,2'-Dithiodibenzoic acid, are presented.

Table 1: Comparative Qualitative Solubility Data

| Solvent | This compound | Benzoyl Chloride | 2,2'-Dithiodibenzoic Acid |

| Water | Insoluble[1] | Reacts/Decomposes | Insoluble[3][4][5] |

| Dichloromethane | Soluble[1] | Soluble | Expected to be soluble |

| Chloroform | Soluble[1] | Soluble | Expected to be soluble |

| Diethyl Ether | Expected to be soluble | Soluble[6] | Expected to be soluble |

| Benzene | Expected to be soluble | Soluble[6] | Expected to be sparingly soluble |

| Carbon Disulfide | Expected to be soluble | Soluble | Expected to be sparingly soluble |

| Acetone | Expected to be soluble | Easily soluble[7] | Soluble[4] |

| Ethanol | Reacts | Reacts/Decomposes | Soluble[4] |

| Methanol | Reacts | Reacts | Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Expected to be soluble | Slightly Soluble[3] |

Note: "Expected to be soluble/sparingly soluble" is an inference based on the principle of "like dissolves like" and the known solubility of the analogues.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols can be adapted for this compound. Given its reactivity, all experiments should be conducted under anhydrous conditions.

Protocol 1: Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Syringe filters (PTFE or other solvent-compatible, non-reactive material)

-

Vials with screw caps

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Record the initial mass of the vial with the solid.

-

Add a known volume or mass of the desired anhydrous solvent to the vial.

-

Seal the vial tightly under an inert atmosphere.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. This step must be performed quickly to avoid solvent evaporation.

-

Weigh the container with the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved solid can be determined by subtracting the tare weight of the container.

Calculation: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant taken) * 100 Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent in the aliquot) * 100

Protocol 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a wide range of solvents.

Materials:

-

96-well filter plates (with a solvent-resistant membrane)

-

96-well collection plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis or other appropriate detection method)

-

Stock solution of this compound in a highly soluble solvent (e.g., Dichloromethane)

Procedure:

-

Prepare a stock solution of this compound of a known concentration.

-

Dispense a small, precise volume of the stock solution into the wells of the 96-well filter plate.

-

Evaporate the solvent to leave a thin film of the compound in each well.

-

Add a known volume of the test solvents to the wells.

-

Seal the plate and shake for a predetermined period (e.g., 2-24 hours) at a controlled temperature.

-

After incubation, stack the filter plate on top of a collection plate and centrifuge or apply a vacuum to filter the saturated solutions.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

References

- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. lookchem.com [lookchem.com]

- 4. CAS 119-80-2: 2,2′-Dithiodibenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

An In-depth Technical Guide to the Reaction of 2,2'-Dithiodibenzoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2,2'-dithiodibenzoyl chloride and amines. This reaction is of significant interest in organic synthesis, particularly for the preparation of polymers and macrocycles, which have broad applications in materials science and medicinal chemistry.[1] This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and amines is a nucleophilic acyl substitution.[2][3] Due to the presence of two acyl chloride groups, the reaction can proceed at one or both sites, leading to mono- or di-substituted products. The disulfide bridge adds a unique structural element but does not typically participate in the initial reaction with amines under standard acylation conditions.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, a procedure known as the Schotten-Baumann reaction.[3][4] This prevents the protonation of the amine nucleophile, which would render it unreactive.[5]

Mechanism with a Primary Amine:

The reaction with a primary amine (R-NH₂) proceeds in a stepwise manner at each acyl chloride group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[2][3]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: A base (such as excess amine, triethylamine, or pyridine) removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.[2]

This process can occur at the second acyl chloride group to form a diamide.

Mechanism with a Secondary Amine:

The reaction with a secondary amine (R₂NH) follows the same nucleophilic acyl substitution mechanism. The key difference is that the resulting amide is a tertiary amide, and there is only one proton on the nitrogen to be removed in the final step.

Reaction Pathways and Products

The nature of the amine reactant dictates the final product structure.

-

Monoamines: Reaction with two equivalents of a monoamine will lead to the formation of a diamide.

-

Diamines: The reaction with a diamine can result in two main products depending on the reaction conditions:

-

Polyamides: Under conditions that favor intermolecular reactions (e.g., high concentrations), a polymerization reaction will occur, yielding a polyamide.[6][7][8]

-

Macrocycles: When the reaction is carried out under high dilution conditions, intramolecular cyclization is favored, leading to the formation of a macrocyclic diamide.[9][10][11]

-

The following Graphviz diagram illustrates the general workflow and potential products of the reaction.

Caption: Logical workflow for the reaction of this compound.

The detailed step-by-step mechanism for the reaction with a primary amine is visualized in the following diagram.

Caption: Mechanism of reaction with a primary amine.

Quantitative Data

| Reactant 1 | Reactant 2 | Product Type | Solvent | Base | Yield (%) | Reference |

| This compound | Alkanediols | Macrocyclic Ester | Benzene | Pyridine | 5-95 | [12] |

| 4-Chlorobenzoyl chloride | Aniline | Amide | Dichloromethane | Triethylamine | 30 | [13] |

| Pivaloyl chloride | N,O-dimethylhydroxylamine HCl | Weinreb Amide | 2-MeTHF/H₂O | K₂CO₃ | 97 | [14] |

This table includes data from analogous reactions to provide an expected range of yields. Specific yields for the reaction of this compound with amines would need to be determined experimentally.

Experimental Protocols

The following is a general protocol for the synthesis of a diamide from this compound and a primary amine, which can be adapted for specific amines.

Materials:

-

This compound

-

Primary amine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (2.2 equivalents) or Pyridine

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.[5]

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[15]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diamide.

Safety Precautions: Acyl chlorides are corrosive and react with moisture; handle them in a fume hood with appropriate personal protective equipment. The reaction can be exothermic, so controlled addition and cooling are important.

The experimental workflow is summarized in the following diagram.

Caption: Experimental workflow for amide synthesis.

Spectroscopic Characterization

The products of the reaction can be characterized using standard spectroscopic techniques.

-

¹H NMR: The formation of the amide bond can be confirmed by the appearance of a broad singlet corresponding to the N-H proton (typically in the range of 7.5-8.5 ppm for secondary amides). The aromatic protons of the dibenzoyl moiety will also show characteristic shifts.

-

¹³C NMR: The carbonyl carbon of the newly formed amide will appear in the range of 160-170 ppm.

-

FTIR: A strong absorption band for the amide carbonyl (C=O) stretch will be present around 1630-1680 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the final product.

Potential Side Reactions

While the reaction is generally high-yielding, some side reactions can occur:

-

Hydrolysis: If moisture is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid.

-

Reaction with the Disulfide Bond: While less likely under these conditions, strong nucleophiles or reducing agents could potentially cleave the disulfide bond.

-

Incomplete Reaction: If stoichiometry is not carefully controlled or if the amine is not sufficiently nucleophilic, the reaction may result in a mixture of mono- and di-substituted products.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of diamides, polyamides, and macrocycles. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of reaction conditions, and appropriate analytical characterization are essential for achieving high yields and purity of the desired products. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this important reaction in their synthetic endeavors.

References

- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide: Redox Potential of the 2,2'-Dithiodibenzoyl Chloride Disulfide Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential associated with the disulfide bond in 2,2'-Dithiodibenzoyl chloride. Due to the limited direct experimental data on this specific compound, this guide leverages data from the closely related aromatic disulfide, diphenyl disulfide, as a predictive analogue. This document outlines the theoretical framework, experimental methodologies for determination, and the potential roles of such disulfide bonds in biological signaling pathways.

Introduction to Disulfide Redox Potentials

Disulfide bonds play a critical role in protein structure and function, and their redox state is a key element in cellular signaling and homeostasis. The redox potential (E°) of a disulfide bond is a measure of its tendency to be reduced (gain electrons) or oxidized (lose electrons). This value is crucial for understanding the stability of the disulfide bond and its potential to participate in thiol-disulfide exchange reactions within a specific redox environment.

Disulfide bonds can serve a structural role, maintaining the three-dimensional conformation of proteins, or a functional role, acting as a switch to regulate protein activity in response to changes in the cellular redox state.[1] Redox-active disulfide bonds are dynamic and their formation or reduction can modulate protein function and localization.[2]

Redox Chemistry of this compound

This compound is an organic compound featuring two benzoyl chloride groups linked by a disulfide bond. The electron-withdrawing nature of the benzoyl chloride groups is expected to influence the electron density of the sulfur atoms, thereby affecting the redox potential of the disulfide bond.

The reduction of the disulfide bond in this compound involves the transfer of two electrons and two protons to yield two molecules of 2-mercaptobenzoyl chloride. The overall reaction is as follows:

Figure 1: Redox equilibrium of this compound.

Quantitative Data on Aromatic Disulfide Redox Potentials

| Compound Name | Reduction Potential (Epc) | Reference Electrode | Conditions |

| Diphenyl disulfide | -2.09 V | Fc/Fc+ | Acetonitrile |

Note: The peak reduction potential (Epc) is a value obtained from cyclic voltammetry and can be influenced by experimental conditions. The standard redox potential (E°) would require further analysis.

Experimental Protocols for Determining Disulfide Redox Potential

The redox potential of a disulfide bond can be determined using several experimental techniques, broadly categorized into electrochemical and biochemical methods.

Electrochemical Method: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to study the redox properties of molecules. A generalized protocol for an aromatic disulfide is as follows:

-

Solution Preparation: Prepare a 1-5 mM solution of the disulfide compound in an aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate, to the solution.[3]

-

Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Apply a potential sweep to the working electrode and record the resulting current. The potential is swept from an initial value to a final value and then back to the initial value.

-

Data Analysis: The resulting voltammogram will show reduction and oxidation peaks. The peak potentials (Epc for cathodic/reduction and Epa for anodic/oxidation) provide information about the redox process.

References

Spectroscopic Profile of 2,2'-Dithiodibenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dithiodibenzoyl chloride (CAS No. 19602-82-5), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 125 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Chemical Shifts (δ) / ppm | Data not explicitly found in search results | Data not explicitly found in search results |

Recent literature confirms the unambiguous assignment of ¹H and ¹³C NMR spectra for this compound, with data reportedly in agreement with previously published values. However, specific chemical shift values were not available in the public domain at the time of this report.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Value |

| Instrument | Bruker IFS 85 |

| Technique | KBr-Pellet |

| Key Absorptions (cm⁻¹) | Specific peak values not detailed in search results. A spectrum is available for viewing.[2][3] |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Method | Not available |

| Major Fragments (m/z) | Not available |

No specific mass spectrometry data for this compound was identified in the performed searches.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Synthesis of this compound

This compound can be synthesized via the reaction of thiosalicylic acid with thionyl chloride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a Bruker AV-II or AV-III spectrometer. For ¹H NMR, a frequency of 400 MHz is used, while ¹³C NMR is performed at 125 MHz. The compound is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker IFS 85 FT-IR spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, a common technique for solid-state IR analysis.[2]

Mass Spectrometry (MS)

A general protocol for mass spectrometry of a benzoyl chloride derivative would involve dissolving the sample in a suitable volatile solvent and introducing it into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization, Electrospray Ionization) would influence the resulting fragmentation pattern.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound based on currently available information. Further research to obtain explicit NMR chemical shifts and mass spectrometry data is recommended for a complete characterization.

References

An In-depth Technical Guide to the Hydrolysis of 2,2'-Dithiodibenzoyl Chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodibenzoyl chloride is a reactive organic compound featuring two benzoyl chloride moieties linked by a disulfide bridge.[1] Its structure suggests a high susceptibility to nucleophilic attack, particularly hydrolysis in aqueous environments. The acyl chloride functional groups are the primary sites of reaction, while the disulfide bond adds another layer of chemical interest, being potentially susceptible to redox reactions, though likely stable under standard hydrolytic conditions.

Understanding the hydrolysis rate of this compound is critical for its application in organic synthesis, polymer chemistry, and as a cross-linking agent, especially in processes where aqueous media are present.[1] The rate of hydrolysis will dictate its shelf-life in the presence of moisture and its reactivity profile in aqueous-organic solvent systems. This guide outlines the probable reaction mechanism and provides a detailed, albeit hypothetical, experimental protocol for researchers seeking to quantify its hydrolytic stability.

Proposed Reaction and Mechanism

The hydrolysis of this compound is expected to proceed via a nucleophilic addition-elimination mechanism at the two electrophilic carbonyl carbons.[2][3][4] Water acts as the nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid.

The overall reaction is as follows:

C₁₄H₈Cl₂O₂S₂ + 2H₂O → C₁₄H₁₀O₄S₂ + 2HCl (this compound) + (Water) → (2,2'-Dithiodibenzoic acid) + (Hydrochloric acid)

The reaction likely occurs in two successive steps, one for each acyl chloride group. The disulfide bond itself is not expected to undergo cleavage during hydrolysis. However, its electronic influence and steric bulk may affect the reactivity of the acyl chloride groups compared to a simpler molecule like benzoyl chloride.

Proposed Experimental Protocol for Determining Hydrolysis Rate

This protocol is adapted from established methods for studying the hydrolysis kinetics of benzoyl chloride and other reactive acyl chlorides.[5][6] The primary method involves monitoring the production of hydrochloric acid over time via titration.

3.1 Objective To determine the pseudo-first-order and/or second-order rate constants for the hydrolysis of this compound in an aqueous-organic co-solvent system at a constant temperature.

3.2 Principle Due to the low solubility of this compound in water, the experiment is conducted in a mixed solvent system (e.g., acetone-water or dioxane-water).[1][5] The reaction progress is monitored by quantifying the amount of hydrochloric acid produced at various time intervals. This is achieved by taking aliquots of the reaction mixture, quenching the reaction, and titrating the acid with a standardized solution of a strong base, such as sodium hydroxide.

3.3 Materials and Reagents

-

This compound (high purity)

-

Acetone or Dioxane (HPLC grade, anhydrous)

-

Deionized water

-

Standardized 0.01 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein or other suitable pH indicator

-

Ice bath

-

Volumetric flasks, pipettes, and burettes

-

Thermostatically controlled water bath or reaction vessel

-

Magnetic stirrer and stir bars

-

Stopwatch

3.4 Experimental Procedure

-

Preparation of Reaction Solution:

-

Prepare a stock solution of this compound in the chosen anhydrous organic solvent (e.g., 0.1 M in acetone).

-

Prepare the aqueous component of the reaction mixture (e.g., a specific volume of deionized water).

-

Allow both solutions to equilibrate to the desired reaction temperature (e.g., 25 °C) in the thermostatic bath.

-

-

Initiation of Reaction:

-

Rapidly add a known volume of the this compound stock solution to the temperature-equilibrated aqueous solution while stirring vigorously.

-

Start the stopwatch immediately upon mixing. The final concentrations should be chosen to ensure the reaction occurs at a measurable rate.

-

-

Monitoring the Reaction:

-

At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone. This slows the hydrolysis to a negligible rate.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the quenched aliquot.

-

Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH used.

-

Repeat the titration for each time point.

-

Perform a final titration after the reaction has gone to completion (e.g., after 24 hours or by gently heating a final aliquot) to determine the total amount of HCl produced.

-

3.5 Alternative Analytical Method: HPLC For a more sensitive and specific quantification, High-Performance Liquid Chromatography (HPLC) can be employed.

-

Method: Monitor the disappearance of the this compound peak or the appearance of the 2,2'-dithiodibenzoic acid peak over time.

-

Challenge: The high reactivity of the acyl chloride makes direct analysis difficult, as it may hydrolyze on the column.[7]

-

Solution: A common strategy is to derivatize the acyl chloride in the quenched aliquots. For example, reacting the remaining this compound with an alcohol (like methanol) or an amine in the presence of a non-nucleophilic base would form a stable ester or amide, which can be easily quantified by reverse-phase HPLC with UV detection.[8][9]

Data Presentation

The quantitative data obtained from the proposed experiment should be organized to facilitate kinetic analysis. The following table is a template for how such data could be presented.

Table 1: Template for Hydrolysis Rate Data of this compound at 25°C

| Time (s) | Volume of NaOH (mL) | [HCl] produced (M) | [Reactant] remaining (M) | ln([Reactant]) |

| 0 | 0.00 | 0.0000 | Initial Concentration | Initial ln value |

| 120 | V₁ | C₁ | C₀ - C₁ | ln(C₀ - C₁) |

| 300 | V₂ | C₂ | C₀ - C₂ | ln(C₀ - C₂) |

| 600 | V₃ | C₃ | C₀ - C₃ | ln(C₀ - C₃) |

| 1200 | V₄ | C₄ | C₀ - C₄ | ln(C₀ - C₄) |

| 1800 | V₅ | C₅ | C₀ - C₅ | ln(C₀ - C₅) |

| 3600 | V₆ | C₆ | C₀ - C₆ | ln(C₀ - C₆) |

| ∞ | V_inf | C_inf | 0.0000 | - |

Note: Concentrations are calculated based on the stoichiometry of the reaction and the volume of the aliquot and titrant.

A plot of ln([Reactant]) versus time would yield a straight line if the reaction follows pseudo-first-order kinetics, with the slope being equal to -k_obs (the observed rate constant).

Visualization of Experimental Workflow

The logical flow of the proposed experimental protocol can be visualized as follows.

Caption: Workflow for determining the hydrolysis rate of this compound.

References

- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. savemyexams.com [savemyexams.com]

- 5. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrocycles Using 2,2'-Dithiodibenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocyclic compounds utilizing 2,2'-dithiodibenzoyl chloride as a key building block. The resulting macrocycles, containing a disulfide bridge, are of interest in medicinal chemistry and materials science due to their unique structural features and potential for biological activity.

Introduction

Macrocycles represent a promising area of chemical space for drug discovery, offering a unique combination of structural rigidity and conformational flexibility that can lead to high-affinity and selective binding to challenging biological targets.[1] The disulfide bond, a key feature of the macrocycles described herein, can act as a reversible covalent linker, offering potential for applications in targeted drug delivery and as probes for cellular redox environments. The synthesis of these macrocycles is typically achieved through the condensation of this compound with various diols or diamines under high-dilution conditions to favor intramolecular cyclization over polymerization.[2][3]

Applications in Drug Discovery

While specific biological activities for macrocycles derived directly from this compound are not extensively documented in publicly available literature, the broader class of dithiodibenzoate-containing macrocycles and macrocycles in general have shown potential in several therapeutic areas:

-

Anticancer Agents: Macrocycles are known to be effective in targeting protein-protein interactions, which are often dysregulated in cancer.[1] The conformational constraint of the macrocyclic scaffold can lead to potent and selective inhibition of these challenging targets.

-

Ionophores and Sensors: The central cavity of macrocycles can be tailored to selectively bind specific ions, leading to applications as ionophores for transporting ions across biological membranes or as sensors for detecting specific analytes.

-

Antimicrobial Agents: Many natural product-based macrocyclic antibiotics derive their activity from their unique three-dimensional shape, which allows them to bind to bacterial targets with high affinity. Synthetic macrocycles are being explored to mimic these natural products and to overcome antibiotic resistance.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of macrocyclic esters from this compound and various diols. The key to a successful macrocyclization is the use of high-dilution techniques to minimize the formation of polymeric byproducts.[2][3]

General Protocol for Macrocyclization

This protocol describes a general method for the condensation of this compound with a diol to form a macrocyclic diester.

Materials:

-

This compound

-

Appropriate diol (e.g., ethylene glycol, 1,3-propanediol, triethylene glycol)

-

Anhydrous benzene (or toluene)

-

Anhydrous ether

-

Dry pyridine

-

Nitrogen gas supply

-

High-dilution apparatus (e.g., syringe pump and a multi-necked flask)

-

Standard glassware for organic synthesis (flasks, condensers, dropping funnels, etc.)

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography or preparative thin-layer chromatography)

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous benzene.

-

Prepare a solution of the diol (1.0 equivalent) and dry pyridine (2.2 equivalents) in anhydrous benzene.

-

-

High-Dilution Reaction Setup:

-

Set up a multi-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and two dropping funnels (or syringe pumps).

-

Add a volume of anhydrous benzene to the flask to ensure efficient stirring.

-

-

Cyclization Reaction:

-

Heat the benzene in the reaction flask to reflux under a nitrogen atmosphere.

-

Simultaneously, add the solutions of this compound and the diol/pyridine mixture dropwise to the refluxing benzene over a period of 48 hours. The slow addition rate is crucial to maintain high dilution and promote intramolecular cyclization.

-

-

Work-up:

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the pyridinium hydrochloride precipitate and wash the precipitate with benzene.

-

Combine the filtrate and washings and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel or by preparative thin-layer chromatography (TLC) to isolate the desired macrocyclic product. The choice of eluent will depend on the polarity of the specific macrocycle.

-

Data Presentation

The following table summarizes the yields of various macrocyclic diesters synthesized from the reaction of this compound with different diols, as reported in the literature.[3]

| Diol | Resulting Macrocycle Ring Size | Yield (%) |

| Ethane-1,2-diol | 14-membered | 5 |

| Propane-1,3-diol | 15-membered | 50 |

| Butane-1,4-diol | 16-membered | 60 |

| Pentane-1,5-diol | 17-membered | 65 |

| Hexane-1,6-diol | 18-membered | 60 |

| Heptane-1,7-diol | 19-membered | 65 |

| Octane-1,8-diol | 20-membered | 70 |

| Nonane-1,9-diol | 21-membered | 65 |

| Decane-1,10-diol | 22-membered | 75 |

| Undecane-1,11-diol | 23-membered | 60 |

| Dodecane-1,12-diol | 24-membered | 70 |

| But-2-yne-1,4-diol | 16-membered | 95 |

| Triethylene glycol | 19-membered | 30 |

| Tetraethylene glycol | 22-membered | 25 |

Mandatory Visualization

The following diagrams illustrate the general synthetic scheme and the experimental workflow for the synthesis of macrocycles using this compound.

Caption: General reaction scheme for the synthesis of macrocyclic diesters.

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Polyamides with 2,2'-Dithiodibenzoyl Chloride

Introduction

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of disulfide bonds into the polymer backbone introduces a dynamic covalent linkage that can impart unique properties such as redox responsiveness, self-healing capabilities, and degradability.[2][3] These characteristics make disulfide-containing polyamides highly attractive for advanced applications in drug delivery, biomaterials, and smart textiles.

This document provides detailed protocols for the synthesis of polyamides from 2,2'-Dithiodibenzoyl chloride and a representative diamine. Two common and effective methods for this type of polycondensation are described: interfacial polymerization and low-temperature solution polycondensation.[4][5]

Synthesis Overview

The synthesis of polyamides from a diacid chloride and a diamine is a type of step-growth polymerization.[6] The reaction involves the nucleophilic acyl substitution of the amine group onto the acyl chloride, with the elimination of hydrogen chloride (HCl).[1] The HCl byproduct is typically neutralized by a base present in the reaction mixture.[6]

Figure 1: General reaction scheme for the synthesis of a disulfide-containing polyamide.

Experimental Protocols

Method 1: Interfacial Polymerization

Interfacial polymerization occurs at the boundary between two immiscible liquids.[6] Typically, the diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, while the diacid chloride is dissolved in an organic solvent.[6] This method is rapid and can produce high molecular weight polymers at room temperature.[6]

Materials

-

This compound

-

1,6-Hexanediamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent (e.g., chloroform, toluene)[5]

-

Distilled water

-

Acetone (for washing)

-

Methanol (for washing)

Equipment

-

Beakers

-

Magnetic stirrer and stir bar

-

Glass rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure

-

Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide. For example, dissolve 1,6-hexanediamine (e.g., 0.4 M) and NaOH (e.g., 0.8 M) in distilled water.

-

Organic Phase Preparation: Prepare an organic solution of this compound. For instance, dissolve this compound (e.g., 0.2 M) in dichloromethane.

-

Polymerization: Carefully pour the aqueous phase onto the organic phase in a beaker, minimizing mixing of the two layers. A polymer film will form immediately at the interface.[6]

-

Polymer Collection: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it out continuously to form a "rope."

-

Washing: Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers and salts. Subsequently, wash with acetone and then methanol to remove oligomers and residual solvent.

-

Drying: Dry the polyamide product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Figure 2: Experimental workflow for polyamide synthesis via interfacial polymerization.

Method 2: Low-Temperature Solution Polycondensation

In this method, the polymerization is carried out in a single-phase solution at low temperatures.[5] A polar aprotic solvent is used to dissolve both monomers and the resulting polymer.[4] An acid acceptor, such as a tertiary amine, is often added to the reaction mixture.[4]

Materials

-

This compound

-

1,6-Hexanediamine or m-phenylenediamine

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[4][5]

-

Anhydrous pyridine or triethylamine (as an acid acceptor)

-

Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (optional, to improve solubility)[4]

-

Methanol (for precipitation)

-

Distilled water (for washing)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Ice bath

-

Beaker for precipitation

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure

-

Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, nitrogen inlet/outlet, and a dropping funnel. Purge the system with dry nitrogen.

-

Diamine Solution: In the flask, dissolve the diamine (1 equivalent) and, if used, an inorganic salt like LiCl (5-10 wt% of the solvent) in an anhydrous polar aprotic solvent (e.g., NMP).[4] Add the acid acceptor (e.g., pyridine, 2 equivalents).

-

Cooling: Cool the stirred diamine solution to 0 °C using an ice bath.

-

Diacid Chloride Addition: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent in the dropping funnel. Add this solution dropwise to the cooled diamine solution over 30-60 minutes while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for several hours (e.g., 4-24 hours). The solution will become viscous as the polymer forms.

-

Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

-

Washing and Collection: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Figure 3: Experimental workflow for polyamide synthesis via low-temperature solution polycondensation.

Data Presentation

The properties of polyamides containing disulfide bonds can be influenced by the specific diamine used and the polymerization method. The following table summarizes typical properties for analogous semi-aromatic polyamides containing disulfide bonds.

| Property | Typical Value Range | Characterization Method | Reference |

| Glass Transition Temperature (Tg) | -15 to -10 °C (for amorphous polymers) | Differential Scanning Calorimetry (DSC) | [2] |

| 5% Weight Loss Temperature (Td5) | 300 - 320 °C | Thermogravimetric Analysis (TGA) | [2] |

| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) | [2] |

| Inherent Viscosity (ηinh) | 0.35 - 0.76 dL/g | Viscometry | [7] |

Note: The properties of polyamides synthesized with this compound are expected to be in a similar range but will require empirical determination. Polyamides based on aromatic diamines are likely to exhibit higher glass transition and decomposition temperatures.

Characterization

The synthesized polyamide should be characterized to confirm its structure and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (typically showing N-H stretching around 3300 cm⁻¹ and C=O stretching around 1640 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Polyamides with disulfide bonds may show lower degradation temperatures compared to their non-disulfide analogues due to the lower bond energy of the S-S bond.[2]

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[2]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,2'-Dithiodibenzoyl Chloride in Redox-Responsive Polymer Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-responsive polymers are a class of "smart" materials designed to undergo physical or chemical changes in response to a reducing or oxidizing environment. This property makes them highly attractive for a range of biomedical applications, particularly in targeted drug delivery. The disulfide bond (–S–S–) is a key functional group utilized in the design of these polymers due to its stability in physiological conditions and its susceptibility to cleavage in the presence of reducing agents like glutathione (GSH). The intracellular environment, especially within tumor cells, has a significantly higher concentration of GSH (2-10 mM) compared to the extracellular matrix (2-20 µM), providing a specific trigger for drug release at the target site.[1]

2,2'-Dithiodibenzoyl chloride is a valuable monomer for synthesizing redox-responsive polymers. Its diacid chloride functionality allows for straightforward polymerization with a variety of nucleophilic co-monomers, such as diamines, to form polyamides with disulfide linkages integrated into the polymer backbone. The resulting polymers are designed to be stable in circulation but to degrade and release their therapeutic payload upon entering the reducing environment of target cells.

Key Applications

-

Targeted Cancer Therapy: Encapsulation of chemotherapeutic agents within nanoparticles formulated from polymers containing this compound allows for targeted drug delivery to tumor cells, minimizing systemic toxicity.[1]

-

Intracellular Drug Delivery: The high intracellular GSH concentration triggers the cleavage of the disulfide bonds, leading to the release of therapeutic agents inside the target cells.

-

Gene Delivery: Cationic polymers synthesized with this compound can form polyplexes with nucleic acids, protecting them from degradation and facilitating their release within the cell.

-

Self-Healing Materials: The reversible nature of the disulfide bond can be exploited in the design of self-healing hydrogels and other polymeric materials.[2]

Signaling Pathway: Redox-Responsive Drug Release

The following diagram illustrates the mechanism of drug release from a polymer synthesized using this compound in a high-glutathione environment.

Caption: Mechanism of drug release triggered by high intracellular glutathione levels.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a linear polyamide containing disulfide bonds by reacting this compound with a diamine, such as hexamethylenediamine, using an interfacial polymerization method.[3]

Materials:

-

This compound (CAS 19602-82-5)[4]

-

Hexamethylenediamine

-

Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Methanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.32 g (0.02 mol) of hexamethylenediamine and 4.24 g (0.04 mol) of sodium carbonate in 100 mL of deionized water. Stir until all solids are dissolved.

-

Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 6.86 g (0.02 mol) of this compound in 100 mL of dichloromethane.

-

Interfacial Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymeric film will form at the interface.

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker in a continuous strand. The strand can be wound onto a glass rod.

-

Washing: Wash the collected polymer strand thoroughly with a 50:50 (v/v) mixture of water and methanol to remove unreacted monomers and salts. Repeat the washing step three times.

-

Drying: Dry the polymer in a vacuum oven at 40°C overnight.

Caption: Workflow for the synthesis and evaluation of redox-responsive polymers.

Protocol 2: Characterization of the Synthesized Polymer

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the dried polymer using a KBr pellet or an ATR-FTIR spectrometer.

-

Confirm the formation of the polyamide by identifying the characteristic peaks:

-

N-H stretching: ~3300 cm⁻¹

-

C=O stretching (amide I): ~1640 cm⁻¹

-

N-H bending (amide II): ~1540 cm⁻¹

-

Disulfide S-S stretching: ~500-540 cm⁻¹ (weak)

-

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the diamine and diacid chloride monomer units in the polymer backbone.

C. Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., DMF with LiBr) as the mobile phase and polystyrene standards for calibration.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the encapsulation of a model drug, Doxorubicin (DOX), into nanoparticles formed from the synthesized polymer and the subsequent study of its redox-responsive release.

Materials:

-

Synthesized redox-responsive polyamide

-

Doxorubicin hydrochloride (DOX·HCl)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

A. Drug Loading:

-

Dissolve 100 mg of the polymer and 20 mg of DOX·HCl in 10 mL of DMSO.

-

Add the solution dropwise to 100 mL of deionized water under vigorous stirring to form nanoparticles via nanoprecipitation.

-

Stir the nanoparticle suspension for 24 hours in the dark to allow for complete solvent evaporation and nanoparticle stabilization.

-

Dialyze the suspension against deionized water for 48 hours to remove unloaded drug and residual DMSO.

-

Lyophilize the purified nanoparticle suspension to obtain a dry powder.

-

Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy by measuring the absorbance of DOX at 480 nm.

B. In Vitro Drug Release:

-

Disperse 10 mg of the DOX-loaded nanoparticles in 10 mL of PBS (pH 7.4).

-

Prepare two release media:

-

Control: PBS (pH 7.4)

-

Reductive: PBS (pH 7.4) containing 10 mM GSH.

-

-

Place 1 mL of the nanoparticle suspension into a dialysis bag and immerse it in 20 mL of the respective release medium.

-

Incubate the samples at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

-

Analyze the amount of released DOX in the withdrawn samples using UV-Vis spectroscopy at 480 nm.

Data Presentation

The following tables present representative quantitative data for redox-responsive polymers.

Table 1: Polymer Characterization

| Polymer ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| PA-SS-1 | 15.2 | 28.9 | 1.90 |

| PA-SS-2 | 21.5 | 41.7 | 1.94 |

Table 2: Drug Loading and Encapsulation Efficiency

| Polymer System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) |

| PA-SS-1 NPs | Doxorubicin | 12.5 | 78.2 |

| PA-SS-2 NPs | Doxorubicin | 14.8 | 85.1 |

Table 3: Cumulative Drug Release (%)

| Time (h) | PA-SS-1 NPs (0 mM GSH) | PA-SS-1 NPs (10 mM GSH) | PA-SS-2 NPs (0 mM GSH) | PA-SS-2 NPs (10 mM GSH) |

| 1 | 5.2 | 15.8 | 4.1 | 12.5 |

| 4 | 10.1 | 35.2 | 8.5 | 30.1 |

| 8 | 15.6 | 58.9 | 13.2 | 55.4 |

| 12 | 20.3 | 75.4 | 18.7 | 72.8 |

| 24 | 25.1 | 88.6 | 23.5 | 85.3 |

| 48 | 28.9 | 92.3 | 26.8 | 89.7 |

Note: The data presented in these tables are representative examples based on typical performance of redox-responsive polyamide systems and are intended for illustrative purposes.

Structure-Function Relationship

The redox-responsive behavior of polymers synthesized from this compound is directly linked to their chemical structure.

Caption: The relationship between monomer selection, polymer structure, and functional properties.

References

- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Head-to-Tail Peptide Cyclization via Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and potentially increased cell permeability. Head-to-tail cyclization is a key strategy to impart these favorable properties. While various methods exist for peptide cyclization, the formation of a disulfide bridge between two cysteine residues is a robust and widely employed technique.

This document provides detailed application notes and protocols for the head-to-tail cyclization of peptides through the formation of a disulfide bond. It should be noted that while the use of 2,2'-Dithiodibenzoyl chloride for direct head-to-tail peptide cyclization is not extensively documented in readily available literature, the principles of disulfide bond formation outlined herein are fundamental to achieving cyclized peptides with a disulfide linkage. This method typically involves the synthesis of a linear peptide containing two cysteine residues, followed by oxidation to form the intramolecular disulfide bridge, resulting in a cyclic structure.

Principle of Disulfide Bridge Formation for Peptide Cyclization

The cyclization of a linear peptide via disulfide bond formation relies on the oxidation of the thiol groups (-SH) of two cysteine residues within the peptide sequence. This oxidation reaction forms a covalent disulfide bond (-S-S-), effectively creating a cyclic peptide. The strategic placement of cysteine residues at or near the N- and C-termini of the linear peptide precursor allows for a "head-to-tail" like cyclization, where the termini are brought into proximity by the disulfide linkage.

The general workflow for this process involves:

-

Solid-Phase Peptide Synthesis (SPPS): Synthesis of the linear peptide precursor containing two cysteine residues with appropriate protecting groups on a solid support.

-

Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups, including those on the cysteine thiols.

-

Cyclization/Oxidation: Oxidation of the free thiol groups in solution under optimized conditions to form the intramolecular disulfide bond.

-

Purification and Analysis: Purification of the cyclic peptide by chromatography and characterization by mass spectrometry and other analytical techniques.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Linear Peptide Precursor